molecular formula C7H14 B165516 2,3,3-Trimethyl-1-butene CAS No. 594-56-9

2,3,3-Trimethyl-1-butene

Cat. No. B165516
CAS RN: 594-56-9
M. Wt: 98.19 g/mol
InChI Key: AUYRUAVCWOAHQN-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-butene is an organic compound with the molecular formula C7H14 . It is also known by other names such as Triptene .


Synthesis Analysis

The synthesis of 2,3,3-Trimethyl-1-butene involves a reaction with hypophosphorous acid, isopropyl alcohol, and zinc (II) iodide in water at 150 - 200°C for 3 - 66 hours . The yield of the reaction increased from 26% for phosphorous acid (H3PO3) to 33% for hypophosphorous acid (H3PO2) at 200°C .


Molecular Structure Analysis

The molecular structure of 2,3,3-Trimethyl-1-butene can be represented as (CH3)3CC(CH3)=CH2 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,3,3-Trimethyl-1-butene is a highly flammable liquid and vapor . It has a molecular weight of 98.1861 . The compound has a boiling point of 78-80°C and a density of 0.705 g/mL at 25°C .

Scientific Research Applications

1. Chemical Reactivity and Synthesis

2,3,3-Trimethyl-1-butene exhibits interesting chemical reactivity, particularly in reactions with other organic compounds. For instance, its interaction with 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne leads to the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes, showcasing a stereospecific reaction behavior (Kinjo et al., 2007). Similarly, its photofragmentation can result in the formation of trimethylallyl radicals, demonstrating the compound's potential in radical chemistry (Nakashima et al., 1987).

2. Vibrational Spectra and Molecular Mechanics

Infrared and Raman spectroscopy studies of 2,3,3-trimethyl-1-butene have been conducted to understand its vibrational characteristics. Such studies are crucial for determining molecular parameters and understanding the dynamics of chemical reactions (Crowder & Tian, 1994).

3. Catalytic Applications

2,3,3-Trimethyl-1-butene plays a role in catalytic processes, such as in the alkylation reactions with isobutane. Research shows the potential of using composite ionic liquid catalysts in these reactions, leading to high-quality gasoline with high octane numbers (Liu et al., 2008). Similarly, studies on sulfated zirconia catalysts in alkylation and butene dimerization emphasize the compound's utility in refining processes (Chellappa et al., 2001).

4. Biomass Conversion

In the field of green chemistry, 2,3,3-trimethyl-1-butene has been explored as a part of the process in converting biomass-derived γ-valerolactone into high octane number gasoline. This is a promising area for sustainable fuel production (Xin et al., 2015).

Safety And Hazards

2,3,3-Trimethyl-1-butene is considered hazardous. It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2,3,3-trimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-6(2)7(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYRUAVCWOAHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208123
Record name 2,3,3-Trimethylbut-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-1-butene

CAS RN

594-56-9
Record name 2,3,3-Trimethyl-1-butene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3-Trimethylbut-1-ene
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Record name Triptene
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Record name 2,3,3-Trimethylbut-1-ene
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Record name 2,3,3-trimethylbut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
G Consiglio - Organometallics, 1988 - ACS Publications
The deuterioformylation of 2, 3, 3-trimethyl-1-butene leads to labeled 3, 4, 4-trimethylpentanal as the sole aldehyde product; protium is mostly found in the/3-position withrespect to the …
Number of citations: 18 pubs.acs.org
LE Friedrich, JA Kampmeier, M Good - Tetrahedron Letters, 1971 - Elsevier
1 2 2-methyl-c&"" l is prepared by the sequential reacticn cf t-butylmagnesium brcmide12 with acetone-de, fcllowed by dehydration with POCls/pyridine. 13 Reactions of olefin A-da with …
Number of citations: 7 www.sciencedirect.com
GA Crowder, W Tian - Spectroscopy letters, 1994 - Taylor & Francis
Infrared and Raman spectra were obtained for 2, 3, 3-trimethyl-1-butene, and a vibrational assignment was made with the aid of normal coordinate calculations. Molecular mechanics …
Number of citations: 7 www.tandfonline.com
J Toyir, M Leconte, GP Niccolai, JM Basset - Journal of Catalysis, 1995 - Elsevier
The reactions of 3,3-dimethyl-1-butene (neohexene) with hydrogen in the presence of zero-valent ruthenium metal particles supported on silica are reported. The predominant reaction …
Number of citations: 13 www.sciencedirect.com
CP Casey, MW Meszaros, PJ Fagan… - Journal of the …, 1986 - ACS Publications
CO)[mW-(£)-CH= CHC (CH3) CH2CH2CH2CH2]+ PF6~, 2, in 72% yield.(2-Methyl-1-propenyl) benzene and r/ww-stilbene reacted with 1 to give [(C5H5)(CO) Fe] 2 (M-CO)[MV, i72-(E)-…
Number of citations: 33 pubs.acs.org
M Behl, JASJE Hensley - nam.confex.com
Conversion of biomass to fuels remains one of the most promising approaches to support our energy needs. It has been previously demonstrated that biomass-derived synthesis gas …
Number of citations: 0 nam.confex.com
RC HUSTON, WT BARRETT - The Journal of Organic Chemistry, 1946 - ACS Publications
The prediction of the course of aluminum chloride induced reactions is diffi-cult because of the varied reactivity of this substance with most organic com-pounds. The first report of this …
Number of citations: 8 pubs.acs.org
E Grosjean, D Grosjean - International journal of chemical …, 1996 - Wiley Online Library
The gas‐phase reaction of ozone with eight alkenes including six 1,1‐disubstituted alkenes has been investigated at ambient T (285–298 K) and p = 1 atm. of air. The reaction rate …
Number of citations: 69 onlinelibrary.wiley.com
AP Meshcheryakov, IE Dolgii, MN Manakov… - Bulletin of the Academy …, 1966 - Springer
Conclusions 1. An investigation was made of the reactions of diazoacetic ester with the branched alkenes 2,3,3-trimethyl-1-butene, 4-propyl-3-heptene, and 3-isopropyl-2,4-dimethyl-2-…
Number of citations: 3 link.springer.com
M Behl, JA Schaidle, E Christensen, JE Hensley - Energy & Fuels, 2015 - ACS Publications
2,3,3-Trimethyl-1-butene (triptene) and other branched C 6 –C 8 olefins, having structures characteristic of the products from the low-temperature acid-catalyzed homologation of …
Number of citations: 11 pubs.acs.org

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